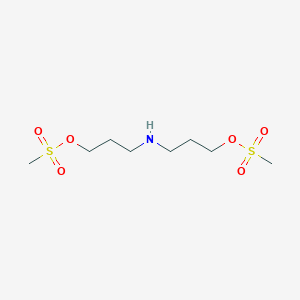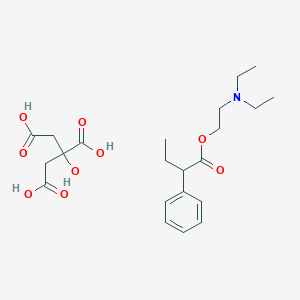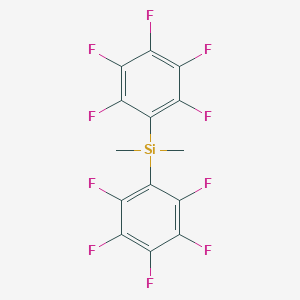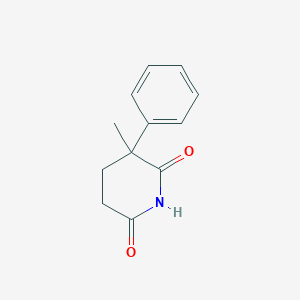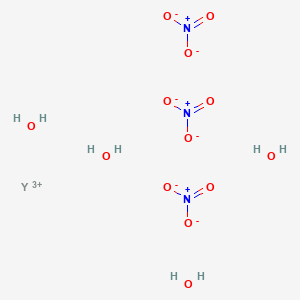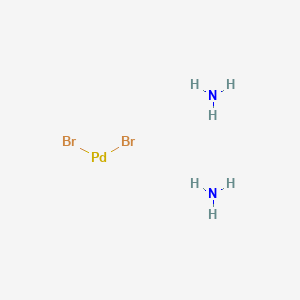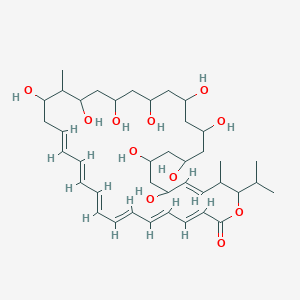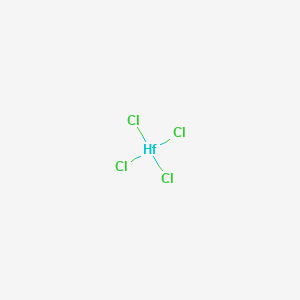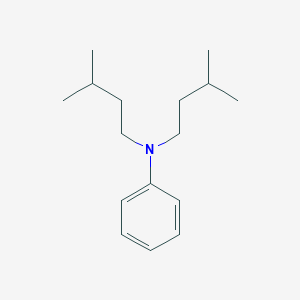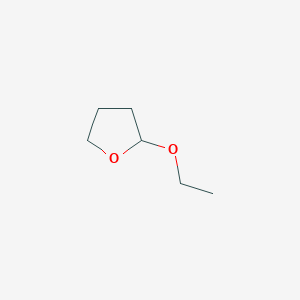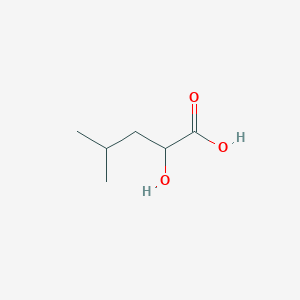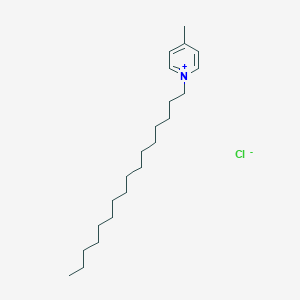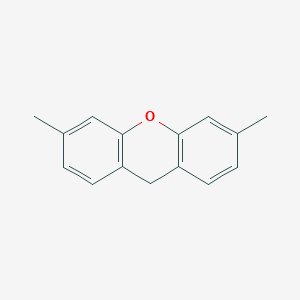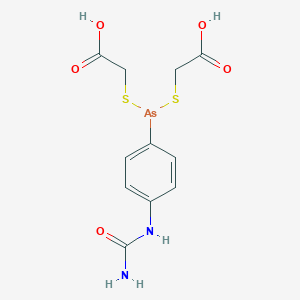
Thiocarbarsone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiocarbarsone is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of the drug arsanilic acid, which was used as an antibiotic in the 1940s and 1950s. Thiocarbarsone has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied.
Mecanismo De Acción
The mechanism of action of thiocarbarsone is still being studied. It is believed to exert its antibacterial and antifungal effects by disrupting the cell membrane of microorganisms. Thiocarbarsone has also been shown to inhibit the growth of certain cancer cells, although the exact mechanism of this effect is not yet fully understood.
Efectos Bioquímicos Y Fisiológicos
Thiocarbarsone has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, and to disrupt the function of certain cellular pathways. Thiocarbarsone has also been shown to have an effect on the immune system, although the exact nature of this effect is still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thiocarbarsone has several advantages for use in lab experiments. It is a relatively stable compound, and can be easily synthesized and purified. Thiocarbarsone is also relatively inexpensive, making it a cost-effective choice for many research projects. However, there are also limitations to the use of thiocarbarsone. It is toxic to humans and animals, and must be handled with care. Additionally, its mechanism of action is not yet fully understood, which can make it difficult to interpret results from experiments.
Direcciones Futuras
There are many potential future directions for research on thiocarbarsone. One area of interest is its potential use in treating cancer. Further studies are needed to fully understand the mechanism of its anticancer effects, and to determine its potential as a treatment option. Additionally, research is needed to understand the full extent of its antibacterial and antifungal properties, and to explore its potential as a treatment for infectious diseases. Finally, further studies are needed to fully understand the biochemical and physiological effects of thiocarbarsone, and to determine its potential as a tool for studying cellular pathways and enzyme activity.
Métodos De Síntesis
Thiocarbarsone can be synthesized by reacting arsanilic acid with thiourea in the presence of hydrochloric acid. The resulting compound is a yellow powder that is soluble in water and ethanol. The synthesis method has been well documented in scientific literature, and the purity of the compound can be verified using various analytical techniques.
Aplicaciones Científicas De Investigación
Thiocarbarsone has been used in a variety of scientific research studies. It has been shown to have antibacterial and antifungal properties, and has been studied for its potential use in treating various diseases. Thiocarbarsone has also been used as a tool in studying the biochemistry of arsenic, as it contains an arsenic atom in its structure.
Propiedades
Número CAS |
120-02-5 |
|---|---|
Nombre del producto |
Thiocarbarsone |
Fórmula molecular |
C11H13AsN2O5S2 |
Peso molecular |
392.3 g/mol |
Nombre IUPAC |
2-[[4-(carbamoylamino)phenyl]-(carboxymethylsulfanyl)arsanyl]sulfanylacetic acid |
InChI |
InChI=1S/C11H13AsN2O5S2/c13-11(19)14-8-3-1-7(2-4-8)12(20-5-9(15)16)21-6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18)(H3,13,14,19) |
Clave InChI |
VULRLPILKVVAQO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)N)[As](SCC(=O)O)SCC(=O)O |
SMILES canónico |
C1=CC(=CC=C1NC(=O)N)[As](SCC(=O)O)SCC(=O)O |
Otros números CAS |
120-02-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



